
Campsiketalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Campsiketalin can be obtained from citrus plants through solvent extraction methods . The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods typically involve the extraction of the compound from natural sources, followed by purification processes to obtain the desired purity levels.
Chemical Reactions Analysis
Campsiketalin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Campsiketalin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying flavonoid chemistry and reactions. In biology, it is used to investigate the biological activities of flavonoids, including their antioxidant and anti-inflammatory properties. In medicine, this compound is researched for its potential anti-cancer properties, specifically targeting and inhibiting the growth of tumor cells by interfering with their DNA replication and cell division processes. In industry, it is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Campsiketalin involves its interaction with specific molecular targets and pathways. It exerts its effects by interfering with DNA replication and cell division processes in tumor cells, leading to the inhibition of tumor growth. The compound targets enzymes involved in DNA synthesis, such as topoisomerases, and disrupts their normal function, resulting in cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Campsiketalin is unique among flavonoids due to its specific molecular structure and biological activities. Similar compounds include other flavonoids such as hesperetin, naringenin, and quercetin. While these compounds share some common biological activities, such as antioxidant and anti-inflammatory properties, this compound is distinguished by its specific anti-cancer properties and its ability to target DNA replication and cell division processes.
Properties
CAS No. |
93675-96-8 |
|---|---|
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.266 |
IUPAC Name |
1-(2-hydroxyethyl)-4,4-dimethoxycyclohexan-1-ol |
InChI |
InChI=1S/C10H20O4/c1-13-10(14-2)5-3-9(12,4-6-10)7-8-11/h11-12H,3-8H2,1-2H3 |
InChI Key |
DOKCJLOUSAOWIY-UHFFFAOYSA-N |
SMILES |
COC1(CCC(CC1)(CCO)O)OC |
Appearance |
Oil |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


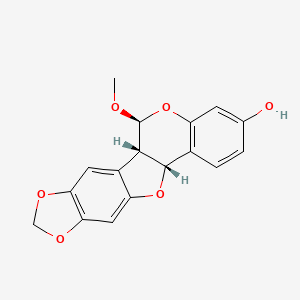

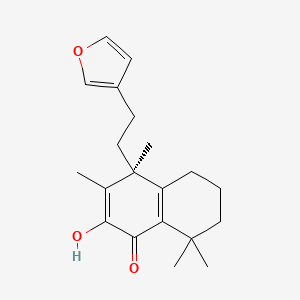
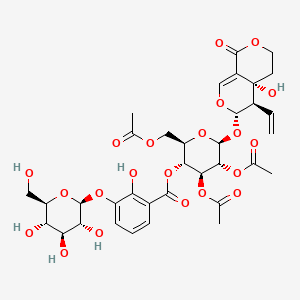
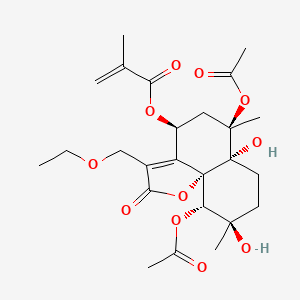
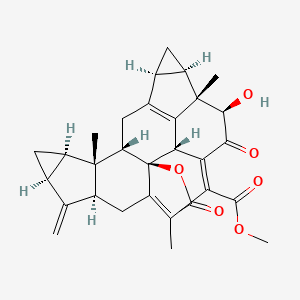
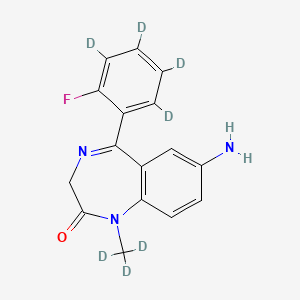
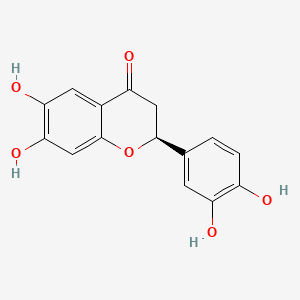

![methyl 2-(18,30-dihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene)propanoate](/img/structure/B593543.png)
